PLX7904 is a potent and selective inhibitor of B-Raf (BRAF) kinase, particularly the V600E mutant form. [, , ] This compound belongs to a new generation of RAF inhibitors known as "paradox breakers" due to their ability to selectively target mutant BRAF without causing paradoxical activation of the MAPK pathway in wild-type BRAF cells. [, , , ] This selectivity makes PLX7904 a promising candidate for treating cancers driven by BRAF mutations, such as melanoma and colorectal cancer. [, ]
Structural details of PLX7904 are limited in the provided abstracts. One abstract mentions the availability of a crystal structure of PLX7904 in complex with the BRAF V600E oncogenic mutant. [] This information suggests that structural studies have been conducted and could provide insights into the binding mode and molecular interactions of PLX7904 with its target.
PLX7904 functions as a selective inhibitor of the BRAF kinase, specifically targeting the V600E mutant form. [, , , ] Unlike first-generation BRAF inhibitors, PLX7904 avoids paradoxical activation of the MAPK pathway in wild-type BRAF cells. [, , ] It achieves this by preferentially binding to the inactive conformation of BRAF, preventing dimerization and subsequent activation. [] By inhibiting the mutated BRAF kinase, PLX7904 effectively blocks downstream signaling through the MEK-ERK1/2 pathway. [, , ] This inhibition leads to cell cycle arrest, apoptosis, and reduced growth in BRAF V600E mutant cancer cells, including those with acquired resistance to first-generation BRAF inhibitors like vemurafenib. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2